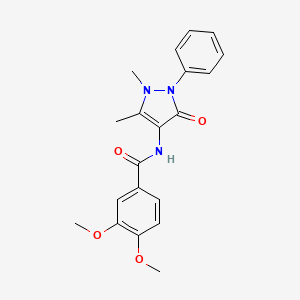![molecular formula C24H18FN3O2S B12474763 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B12474763.png)
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a cyano group, a fluorophenyl group, and a naphthylacetamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of the Naphthylacetamide Moiety: This step may involve amide bond formation through condensation reactions.
Industrial production methods would require optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE include:
- 2-{[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
- 2-{[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE lies in its specific combination of functional groups and the potential for diverse applications in research and industry.
Properties
Molecular Formula |
C24H18FN3O2S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C24H18FN3O2S/c25-21-8-4-3-7-18(21)19-12-22(29)28-24(20(19)13-26)31-14-23(30)27-17-10-9-15-5-1-2-6-16(15)11-17/h1-11,19H,12,14H2,(H,27,30)(H,28,29) |
InChI Key |
YCBUSLYPGNVAST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12474688.png)
![3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12474689.png)
![Methyl 4-[(4-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethoxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B12474693.png)
![4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12474697.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B12474710.png)
![1-{[(2-Methylbenzyl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B12474712.png)
![3-chloro-N-(2-methoxyethyl)-4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B12474719.png)
![(4Z)-5-methyl-2-phenyl-4-[(propan-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12474723.png)
![(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B12474724.png)
![ethyl 2-(acetylamino)-7-chloro-6-{(E)-[(2-hydroxyethyl)imino]methyl}-1-benzothiophene-3-carboxylate](/img/structure/B12474730.png)
![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B12474738.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12474742.png)

![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B12474749.png)
